L189
Overview
Description
L189 is a human DNA ligase inhibitor that targets DNA ligases I, III, and IV. It is known for its ability to inhibit the formation of phosphodiester bonds in DNA, which are crucial for DNA replication and repair processes . The compound has shown potential in various scientific research applications, particularly in the field of cancer research.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L189 involves multiple chemical steps. The key steps include enzyme adenylylation, adenylyl transfer to DNA, and nick sealing. This compound preferentially inhibits the second step of this process . The chemical name of this compound is (Z)-6-amino-5-(benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and its molecular formula is C11H10N4OS .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: L189 undergoes several types of chemical reactions, including inhibition of DNA ligation, base excision repair, and non-homologous end joining .
Common Reagents and Conditions: The compound is typically used in DNA joining assays with purified proteins and in cell extract assays of DNA replication and repair . The common reagents used in these reactions include DNA ligases I, III, and IV, as well as various DNA substrates.
Major Products Formed: The major products formed from these reactions are inhibited DNA ligases and disrupted DNA repair processes .
Scientific Research Applications
L189 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used to study the mechanisms of DNA ligation and repair.
Biology: The compound is used to investigate the cellular processes involved in DNA replication and repair.
Medicine: this compound has shown potential as an anticancer agent. For example, the combinatorial use of this compound and temozolomide has been shown to potentiate cell growth arrest in HeLa cells.
Comparison with Similar Compounds
L189 is unique in its ability to inhibit multiple DNA ligases (I, III, and IV), whereas other similar compounds may only target one or two of these enzymes . Some similar compounds include:
L67: Inhibits DNA ligases I and III but not IV.
L82: Inhibits only DNA ligase I and acts as an uncompetitive inhibitor.
This compound’s broad-spectrum inhibition of DNA ligases makes it a valuable tool for studying DNA repair mechanisms and developing new anticancer therapies .
Properties
IUPAC Name |
6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOXVNKDMWWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356477 | |
Record name | AC-907/34129012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64232-83-3 | |
Record name | AC-907/34129012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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